13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1-d4
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Description
PGE1 is produced by the metabolism of dihomo-γ-linolenic acid (DGLA) by the cyclooxygenase pathway. PGE1 inhibits platelet aggregation (IC50 = 40 nM) and increases vasodilation.13,14-dihydro-16,16-difluoro PGE1 is a biologically active metabolite of PGE1, inhibiting platelet aggregation with comparable potency to the parent compound. The addition of two electron-withdrawing fluorine atoms, which should stabilize the molecule against hydrolytic cleavage, may be expected to delay degradation in vivo. 13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro PGE1-3,3’,4,4’-d4) contains four deuterium atoms at the 3, 3’, 4, and 4’ positions. It is intended for use as an internal standard for the quantification of 13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1 by GC- or LC-mass spectrometry (MS).
Properties
Molecular Formula |
C20H30D4F2O5 |
---|---|
Molecular Weight |
396.5 |
InChI |
InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1/i5D2,7D2 |
InChI Key |
PNVYHTHOCKTJCO-OQCFKNQOSA-N |
SMILES |
O=C1[C@H](CCCC([2H])([2H])C([2H])([2H])CC(O)=O)[C@@H](CCC(O)C(F)(F)CCCC)[C@H](O)C1 |
Synonyms |
15-hydroxy Lubiprostone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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